molecular formula C9H9Cl2NO2 B598052 Ethyl 2,6-dichloro-4-methylnicotinate CAS No. 108130-10-5

Ethyl 2,6-dichloro-4-methylnicotinate

Cat. No. B598052
CAS RN: 108130-10-5
M. Wt: 234.076
InChI Key: IZRKHJUVHZLWLL-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the CAS Number: 108130-10-5 . It has a molecular weight of 234.08 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 234.08 . The compound’s Inchi Code is 1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 , which provides a unique representation of its molecular structure.

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : Ethyl 2,6-dichloro-4-methylnicotinate is a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it has been used in the multi-kilogram scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which is crucial in preclinical and clinical studies (Andersen et al., 2013).

  • Organic Synthesis : This compound is used in organic synthesis processes, such as in the preparation of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu et al., 2003).

  • Development of Efficient Synthetic Routes : Research has been conducted on developing efficient and practical routes for the manufacture of this compound, which is a key intermediate in the preparation of P2Y12 antagonists. Improvements in yield, purity, and operability have been reported (Bell et al., 2012).

  • Polymerization Catalysts : It plays a role in the study of organometallic complexes and their applications in polymerization catalysts. For example, research on β-agostic interactions in ethyl complexes provides insight into the energetics of chain-walking in olefin polymerization catalysts (Huff Shultz and Brookhart, 2001).

  • Polymer Synthesis and Properties : this compound is also relevant in the synthesis of polymers, such as poly(2,6-quinoxaline)s, and their study in terms of optical and electrochemical properties (Lee and Yamamoto, 1999).

  • Catalytic Behavior in Ethylene Polymerization : The compound is used to study the behavior of iron(II) complexes in ethylene polymerization, providing insights into the molecular-weight distributions and chain-end formations in the presence of modified methylaluminoxane (Semikolenova et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRKHJUVHZLWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743158
Record name Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108130-10-5
Record name Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichlor-4-methylpyridin-3-carboxylic acid (100 g, 485 mmol) and potassium carbonate (100 g, 728 mmol) in dimethylformamide (1.25 I) is stirred for 30 h at RT before ethyl iodide (59.5 ml, 728 mmol) is added and stirring is continued for 18 h. After completion of the reaction, water is added and the mixture is extracted with ethyl acetate (3×). The combined organic layers are washed with water (2×) and brine (1×), dried over magnesium sulphate and evaporated to dryness to yield 2,6-dichloro-4-methyl-pyridine-3-carboxylic acid ethyl ester (112 g), which was used without further purification.
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100 g
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100 g
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59.5 mL
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